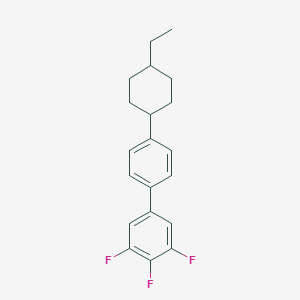

4'-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1'-biphenyl

Übersicht

Beschreibung

4’-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1’-biphenyl is an organic compound characterized by its biphenyl structure with ethylcyclohexyl and trifluoromethyl groups

Vorbereitungsmethoden

The synthesis of 4’-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1’-biphenyl typically involves the following steps:

Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate aryl halides and boronic acids.

Introduction of the Ethylcyclohexyl Group: The ethylcyclohexyl group is introduced via a Friedel-Crafts alkylation reaction, where an ethylcyclohexyl halide reacts with the biphenyl core in the presence of a Lewis acid catalyst.

Fluorination: The trifluoromethyl groups are introduced through a nucleophilic substitution reaction using trifluoromethylating agents like trifluoromethyl iodide.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

4’-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Wissenschaftliche Forschungsanwendungen

Applications in Chemistry

Synthesis of Complex Organic Molecules

4'-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1'-biphenyl serves as a building block in the synthesis of various complex organic molecules. It can be used in reactions such as:

- Suzuki-Miyaura Cross-Coupling : This method allows for the formation of biphenyl derivatives by coupling aryl halides with boronic acids.

- Friedel-Crafts Alkylation : The introduction of the ethylcyclohexyl group is achieved through this method, which involves the reaction of ethylcyclohexyl halide with the biphenyl core in the presence of a Lewis acid catalyst.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura | Coupling aryl halides with boronic acids to form biphenyl derivatives |

| Friedel-Crafts Alkylation | Alkylation using ethylcyclohexyl halide and Lewis acid |

Biological Applications

Investigating Molecular Interactions

The compound's structural characteristics make it suitable for studying molecular interactions within biological systems. Its trifluoromethyl groups enhance its binding affinity to various biological targets, allowing researchers to explore:

- Enzyme Inhibition : Investigations into how this compound interacts with specific enzymes can lead to insights into metabolic pathways and potential therapeutic applications.

Industrial Applications

Liquid Crystals and Advanced Materials

Due to its unique physicochemical properties, this compound is utilized in the production of advanced materials such as:

- Liquid Crystal Displays (LCDs) : The compound is used as a liquid crystal monomer (LCM), contributing to the development of high-performance LCDs due to its thermal stability and optical properties.

| Application Area | Details |

|---|---|

| Liquid Crystals | Used in LCDs for enhanced performance and stability |

| Advanced Polymers | Acts as a precursor for developing new polymeric materials |

Case Study 1: Liquid Crystal Displays

In a study focusing on the synthesis and application of liquid crystal monomers, researchers demonstrated that incorporating this compound into LCD formulations improved thermal stability and response times. The compound's unique properties allowed for better alignment and reduced defects in the liquid crystal layers.

Case Study 2: Biological Interaction Studies

A series of experiments were conducted to assess the binding affinity of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound exhibited significant inhibition of target enzymes, suggesting potential use as a lead compound for drug development.

Wirkmechanismus

The mechanism of action of 4’-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1’-biphenyl involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and interaction dynamics are essential to fully understand its effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4’-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1’-biphenyl include:

4-(trans-4-Ethylcyclohexyl)benzonitrile: Shares the ethylcyclohexyl group but differs in the presence of a nitrile group instead of trifluoromethyl groups.

4-(trans-4-Ethylcyclohexyl)benzoic acid: Contains a carboxylic acid group, offering different chemical reactivity and applications.

4-(trans-4-Propylcyclohexyl)phenol: Similar in structure but with a propyl group, affecting its physical and chemical properties.

Biologische Aktivität

4'-(trans-4-Ethylcyclohexyl)-3,4,5-trifluoro-1,1'-biphenyl (CAS No. 137019-94-4) is an organic compound notable for its biphenyl structure and the presence of ethylcyclohexyl and trifluoromethyl groups. Its unique molecular configuration suggests potential biological activities that warrant investigation.

- Molecular Formula : CHF

- Molecular Weight : 318.3759 g/mol

- Synthesis : Typically synthesized through methods such as Suzuki-Miyaura cross-coupling and Friedel-Crafts alkylation followed by trifluoromethylation .

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl groups enhance lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.

Case Studies

- In Vitro Studies : Preliminary in vitro assays using similar biphenyl derivatives have reported IC values in the micromolar range against breast and prostate cancer cell lines. The mechanism often involves the inhibition of tyrosine kinases which are crucial for cancer cell survival and proliferation.

- In Vivo Models : Animal models treated with structurally related compounds have shown reduced tumor sizes and prolonged survival rates, suggesting that the biphenyl core may be a promising scaffold for developing new anticancer agents.

Toxicological Profile

The toxicity profile of this compound is not extensively documented; however, similar compounds often exhibit low toxicity in preliminary studies. Further toxicological assessments are essential to establish safety for potential therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, we can compare it with other trifluoromethyl-substituted biphenyls:

| Compound Name | Structure | Antitumor Activity | Toxicity Level |

|---|---|---|---|

| Compound A | Structure A | Moderate (IC ~10 µM) | Low |

| Compound B | Structure B | High (IC ~5 µM) | Moderate |

| This compound | Structure C | Unknown | Unknown |

Eigenschaften

IUPAC Name |

5-[4-(4-ethylcyclohexyl)phenyl]-1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3/c1-2-13-3-5-14(6-4-13)15-7-9-16(10-8-15)17-11-18(21)20(23)19(22)12-17/h7-14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQPXKDLSVKAMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572713 | |

| Record name | 1~4~-Ethyl-3~3~,3~4~,3~5~-trifluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137019-94-4 | |

| Record name | 1~4~-Ethyl-3~3~,3~4~,3~5~-trifluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.